molecular formula C6H12O2 B1580950 (Tetrahydropyran-3-yl)methanol CAS No. 14774-36-8

(Tetrahydropyran-3-yl)methanol

Cat. No. B1580950
CAS RN: 14774-36-8
M. Wt: 116.16 g/mol
InChI Key: VFTQJKSRDCKVQA-UHFFFAOYSA-N
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Description

“(Tetrahydropyran-3-yl)methanol” is a derivative of Tetrahydropyran (THP), an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s also known as Oxane . The 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .


Synthesis Analysis

The synthesis of tetrahydropyran derivatives involves various methods. One classic procedure for the organic synthesis of tetrahydropyran is by hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions .


Molecular Structure Analysis

The molecular structure of Tetrahydropyran consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom . The molecular formula of Tetrahydropyran is C5H10O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(Tetrahydropyran-3-yl)methanol” include a molecular weight of 116.1583 g/mol and a boiling point of 81 °C/4mmHg . The density is 1.0553 g/cm³ at 25 °C .

Scientific Research Applications

Dominant Conformer and Cluster Studies

A study by Zhan et al. (2017) explored the dominant conformer of tetrahydropyran-2-methanol and its clusters in the gas phase using vacuum ultraviolet photodissociation and vibrational spectroscopy. The findings suggest a conformer containing a chair tetrahydropyran ring and an intramolecular hydrogen bond is dominantly survived in a supersonic beam. This research highlights the structural properties and fragmentation pathways of tetrahydropyran derivatives in the gas phase.

Production of 1,6-Hexanediol

Burt et al. (2017) presented a method for converting tetrahydropyran-2-methanol, a cellulose-derived renewable building block, into 1,6-hexanediol through dehydration–hydration and hydrogenation steps. The overall yield of 34% from tetrahydropyran-2-methanol to 1,6-hexanediol showcases the compound's potential as a precursor for sustainable chemical production (Burt et al., 2017).

Multicomponent Synthesis of Tetrahydropyrans

A study by Borhade et al. (2017) demonstrated the efficient multicomponent synthesis of tetrahydropyrans using novel recyclable nanocrystalline Y2(CO3)3 catalysts. This research indicates the compound's relevance in synthesizing cyclic ethers with high yields, emphasizing the efficiency and recyclability of the catalyst used in these reactions (Borhade et al., 2017).

Selective Hydrogenolysis Studies

Research on the selective C–O–C hydrogenolysis of tetrahydropyran-2-methanol to produce 1,6-hexanediol using bifunctional RhRe catalysts revealed that the proximity of Rh and Re is required for an active hydrogenolysis catalyst. This study provides insights into the catalyst's design for the efficient conversion of tetrahydropyran derivatives to valuable industrial chemicals (Karanjkar et al., 2016).

Safety And Hazards

“(Tetrahydropyran-3-yl)methanol” can be harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Tetrahydropyran derivatives are commonly used in organic synthesis, specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis . This suggests potential future directions in the field of organic synthesis.

Relevant Papers Several papers have been published on the synthesis of tetrahydropyran derivatives . These papers discuss various methods for the synthesis of tetrahydropyran and its derivatives, including the use of different catalysts and reaction conditions .

properties

IUPAC Name

oxan-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-4-6-2-1-3-8-5-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTQJKSRDCKVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933201
Record name (Oxan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydropyran-3-yl)methanol

CAS RN

14774-36-8
Record name Tetrahydro-2H-pyran-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14774-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2H-pyran-3-methanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Oxan-3-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2H-pyran-3-methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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